Cortisol 21-Sulfate Potassium Salt
Description
Historical Context of Steroid Sulfation Research
The scientific investigation into the sulfation of compounds dates back to 1876, when the biological relevance of sulfotransferases was first recognized through the study of phenol (B47542) metabolism. nih.gov However, it was not until the 1940s that steroids were identified as a major class of biomolecules capable of undergoing sulfation. nih.gov Initially, sulfated steroids were largely regarded as inactive, water-soluble end products of metabolism destined for excretion. nih.govoup.com
A pivotal moment in the field occurred in 1955 with the first description of the enzymatic sulfation of steroids. bioscientifica.com This discovery laid the groundwork for understanding the enzymes and pathways involved. Over the subsequent decades, research gradually shifted the perception of sulfated steroids. By the mid-2000s, significant research, notably by Michael Reed, proposed that sulfated steroids are not merely metabolic waste but act as a circulating reservoir of precursors for biologically active hormones. bioscientifica.com A major leap in understanding the molecular mechanics of this process came in 1997 with the publication of the first crystal structure of a sulfotransferase, mouse estrogen sulfotransferase (mSULT1E1), which provided unprecedented insight into the function of these enzymes. nih.gov
Biochemical Significance of Steroid Sulfation
Steroid sulfation is a critical biochemical process that modulates the activity, transport, and clearance of steroid hormones. nih.gov This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. nih.govwikipedia.org The reverse reaction, desulfation, is carried out by steroid sulfatase (STS). nih.govoup.com
The primary biochemical consequences of steroid sulfation include:
Increased Water Solubility: The addition of a charged sulfate (B86663) group significantly increases the water solubility of hydrophobic steroids. This transformation is crucial for preventing their accumulation in tissues and facilitating their transport in the bloodstream and subsequent excretion via the kidneys. ontosight.ainih.gov
Formation of a Circulating Reservoir: Sulfated steroids, such as dehydroepiandrosterone (B1670201) sulfate (DHEAS) and estrone (B1671321) sulfate (E1S), are present in circulation at much higher concentrations than their unconjugated, active forms. nih.gov These sulfated forms are hormonally inert because they cannot bind to steroid hormone receptors. wikipedia.org They can be taken up by target cells through specific transporters, such as organic anion-transporting polypeptides (OATPs), where the enzyme steroid sulfatase (STS) can remove the sulfate group, regenerating the active hormone for local use. nih.govnih.gov This creates a large, circulating pool of precursors that ensures a ready supply of active hormones to peripheral tissues. nih.govoup.com
Direct Biological Activity: While most sulfated steroids are inactive as hormones, some have been shown to possess their own distinct biological activities. wikipedia.org For instance, certain sulfated steroids act as neurosteroids, modulating the activity of ligand-gated ion channels in the brain, such as GABA-A and NMDA receptors. wikipedia.orgcas.cz
The balance between sulfation by SULTs and desulfation by STS is a key regulatory mechanism for controlling the availability of active steroid hormones in various tissues, including the breast, prostate, and brain. nih.govoup.com
Overview of Cortisol Metabolism and its Sulfated Forms
Cortisol is a vital steroid hormone produced primarily in the adrenal cortex. Its synthesis and secretion are regulated by the hypothalamic-pituitary-adrenal (HPA) axis. ontosight.ai Cortisol undergoes extensive metabolism, mainly in the liver, to be inactivated and excreted. One of the metabolic pathways for cortisol is sulfation at the C21 position, which produces Cortisol 21-sulfate. ontosight.aiwikipedia.org
This reaction is specifically catalyzed by the enzyme cortisol sulfotransferase (EC 2.8.2.18), also known as glucocorticosteroid sulfotransferase. ontosight.aiwikipedia.org The enzyme transfers a sulfate group from PAPS to the 21-hydroxyl group of cortisol. wikipedia.org The product, Cortisol 21-sulfate, is a water-soluble metabolite that is more readily excreted in urine. ontosight.aiontosight.ai This sulfation pathway is considered an important mechanism for regulating the systemic levels of active cortisol. ontosight.ai
Data Tables
Table 1: Chemical Properties of Cortisol 21-Sulfate Potassium Salt
| Property | Value | Source |
| Synonyms | Potassium hydrocortisone (B1673445) 21-sulfate; (11ß)-11,17-Dihydroxy-21-(sulfooxy)pregn-4-ene-3,20-dione monopotassium salt | cymitquimica.com |
| Molecular Formula | C₂₁H₂₉KO₈S | cymitquimica.com |
| Molecular Weight | 480.61 g/mol | cymitquimica.com |
| Appearance | Neat | cymitquimica.com |
| InChI Key | DLVKTWUTPGRAOL-WDCKKOMHSA-M | cymitquimica.com |
Structure
3D Structure of Parent
Properties
CAS No. |
152957-32-9 |
|---|---|
Molecular Formula |
C21H29KO8S |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
potassium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C21H30O8S.K/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
DLVKTWUTPGRAOL-WDCKKOMHSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[K+] |
Synonyms |
(11β)-11,17-Dihydroxy-21-(sulfooxy)pregn-4-ene-3,20-dione Potassium Salt; Cortisol 21-(Hydrogen Sulfate) Potassium Salt; 11β,17-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Potassium Salt; 11β,17α-Dihydroxy-3,20-diketopregn-4-ene-21-yl Sulfate Pota |
Origin of Product |
United States |
Biochemical Synthesis and Regulation of Cortisol 21 Sulfate
Enzymatic Pathways of Cortisol Sulfation
The conversion of cortisol to Cortisol 21-Sulfate is a sulfation reaction, a key process in the metabolism and excretion of various endogenous and exogenous compounds. nih.govoup.com This process is catalyzed by a specific group of enzymes known as sulfotransferases.
Sulfotransferase Enzyme Families (e.g., SULTs) Involved in Steroid Sulfation
The sulfation of steroids is carried out by a superfamily of enzymes called sulfotransferases (SULTs). nih.gov Within the human genome, there are 62 sulfotransferase genes, with 16 coding for cytoplasmic sulfotransferases. nih.govwikipedia.org Of these, five are primarily associated with steroid sulfation: SULT1A1, SULT1E1, SULT2A1, and the two isoforms of SULT2B1 (SULT2B1a and SULT2B1b). nih.govwikipedia.org These enzymes are crucial for the sulfation of a wide range of steroids, including estrogens, androgens, and corticosteroids like cortisol. nih.govnih.gov
The highest concentrations of these sulfotransferases are found in the liver and intestine, highlighting the importance of these organs in steroid metabolism. nih.gov For instance, SULT1A1 and SULT2A1 are the most prevalent SULTs in the liver. nih.gov
| Enzyme | Primary Substrates |
| SULT1A1 | Estradiol wikipedia.org |
| SULT1E1 | DHEA, Estrone (B1671321), Estradiol wikipedia.org |
| SULT2A1 | DHEA, Androsterone, Pregnenolone wikipedia.org |
| SULT2B1a | Pregnenolone wikipedia.org |
| SULT2B1b | Cholesterol wikipedia.org |
Specificity of Sulfotransferases for Cortisol 21-Hydroxyl Group
The sulfation of cortisol specifically occurs at the 21-hydroxyl group, leading to the formation of Cortisol 21-Sulfate. ontosight.ai This reaction is catalyzed by cortisol sulfotransferase, an enzyme that exhibits a preference for the 21-hydroxyl position of glucocorticoids. nih.govnih.gov While other steroid sulfotransferases have broader substrate specificities, studies in various species have identified enzymes with high affinity for cortisol. nih.govnih.gov For example, research on rat liver preparations has shown that the reaction product of cortisol sulfation is indeed Cortisol 21-Sulfate. nih.gov The enzyme responsible, steroid 21-hydroxylase (CYP21A2), is a member of the cytochrome P450 superfamily and is essential for the synthesis of cortisol itself. wikipedia.orgnih.gov
Cofactor Requirements for Sulfation (e.g., PAPS)
The enzymatic transfer of a sulfonate group requires a universal sulfate (B86663) donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.comwikipedia.org PAPS is synthesized in the cytosol from ATP and inorganic sulfate in a two-step process catalyzed by PAPS synthase. nih.govnih.gov This high-energy compound is essential for all sulfotransferase-mediated reactions, including the sulfation of cortisol. oup.com The sulfotransferase enzyme facilitates the transfer of the sulfuryl group from PAPS to the hydroxyl group of the acceptor molecule, in this case, cortisol, resulting in the formation of the sulfated product and adenosine (B11128) 3',5'-bisphosphate (PAP). oup.comwikipedia.org
Regulation of Sulfotransferase Activity
The activity of sulfotransferases is tightly controlled at multiple levels to ensure proper metabolic function and to respond to various physiological and environmental signals.
Transcriptional and Translational Control Mechanisms
The expression of sulfotransferase genes is regulated by a complex network of transcription factors, including nuclear receptors that act as sensors for xenobiotics and endogenous molecules. nih.govepa.gov For example, the pregnane (B1235032) X receptor (PXR) can induce the transcription of the SULT2A gene in both rats and humans. nih.govepa.gov Other nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR), farnesoid X receptor (FXR), and vitamin D receptor, also play a role in regulating SULT2A expression. nih.gov
Furthermore, liver-enriched transcription factors are crucial for maintaining the basal expression of these enzymes. nih.gov Hormonal regulation also plays a significant role; for instance, progesterone (B1679170) controls the cyclical expression of SULT1E1 during the menstrual cycle. oup.com The expression levels of sulfotransferases can be significantly altered in diseased states, such as liver cirrhosis, which can lead to reduced enzyme activity. nih.govnih.gov
| Regulatory Factor | Target SULT Gene | Effect |
| Pregnane X Receptor (PXR) | SULT2A | Induction nih.govepa.gov |
| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | SULT2A (human) | Induction nih.gov |
| Glucocorticoid Receptor (GR) | SULT1A1 (rat) | Induction nih.gov |
| Progesterone | SULT1E1 | Cyclical Regulation oup.com |
Post-Translational Modifications Affecting Enzyme Activity
Post-translational modifications provide another layer of regulation for sulfotransferase activity. One significant modification is the regulation of enzyme forms through redox modification and nucleotide binding. acs.org For example, phenol (B47542) sulfotransferase can exist in two forms, α and β, with the ratio of these forms being dependent on cell culture conditions. acs.org Only the β-form is active in the physiological reaction that involves the release of PAP. acs.org
Additionally, protein tyrosine sulfation, a common post-translational modification, is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the trans-Golgi network. nih.govnih.gov While this modification is more broadly studied in the context of protein-protein interactions, it highlights the diverse mechanisms of sulfation within the cell. nih.govnih.gov The activity of sulfotransferases can also be influenced by the availability of the cofactor PAPS, and interactions between sulfotransferases and PAPS synthases may be a mechanism to overcome substrate limitation. nih.gov
Influence of Endogenous Biochemical Modulators on Sulfation
The enzymatic sulfation of cortisol to form Cortisol 21-Sulfate is a critical metabolic pathway primarily catalyzed by the cytosolic sulfotransferase enzyme, SULT2A1. wikipedia.org The activity of this enzyme and, consequently, the rate of Cortisol 21-Sulfate synthesis, is not constant but is dynamically influenced by a variety of endogenous biochemical modulators. These modulators can act at different levels, from the availability of the universal sulfate donor and competitive inhibition at the enzyme's active site to the transcriptional regulation of the SULT2A1 gene itself.
The Universal Sulfate Donor: 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS)
The synthesis of Cortisol 21-Sulfate is fundamentally dependent on the availability of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The rate of the sulfation reaction can be limited by the concentration of PAPS. nih.gov The biosynthesis of PAPS is managed by bifunctional enzymes known as PAPS synthases (PAPSS). nih.gov In humans, two isoforms, PAPSS1 and PAPSS2, are responsible for PAPS production. nih.gov
Research has revealed differential roles for these isoforms in steroid sulfation. Studies focusing on the sulfation of dehydroepiandrosterone (B1670201) (DHEA), another prominent substrate of SULT2A1, have shown that PAPSS2 is more crucial for efficient sulfation in adrenal and liver cells compared to PAPSS1. endocrine-abstracts.org Concurrent overexpression of SULT2A1 with PAPSS2 leads to a more significant increase in the rate of DHEA sulfation than with PAPSS1. endocrine-abstracts.org This suggests that the subcellular localization and potential protein-protein interactions between SULT2A1 and PAPSS2 may create a more efficient "sulfation machinery." Therefore, endogenous factors that regulate the expression and activity of PAPS synthases, particularly PAPSS2, can indirectly modulate the rate of Cortisol 21-Sulfate formation.
Competitive Substrates and Inhibitors: Steroid Hormones and Bile Acids
The SULT2A1 enzyme exhibits broad substrate specificity, acting on various hydroxysteroids and bile acids. This characteristic leads to competitive interactions between different substrates for the enzyme's active site.
Bile Acids: Bile acids, essential for lipid digestion, are also significant substrates for SULT2A1 in the liver. wikipedia.orgnih.gov Their sulfation is a key step in their detoxification and elimination. Consequently, various bile acids can act as competitive inhibitors of cortisol sulfation. Studies have characterized the kinetics of sulfation for numerous bile acids by SULT2A1, revealing a wide range of affinities (Km values) and maximal reaction velocities (Vmax). nih.govumn.edunebraska.edu For instance, the monohydroxylated and more toxic bile acid, lithocholic acid, demonstrates a very high affinity for SULT2A1, making it a potent competitive inhibitor of the sulfation of other substrates like cortisol. nih.gov
The following interactive table presents the kinetic parameters for the sulfation of various endogenous compounds by SULT2A1, illustrating the basis for their competitive modulation of cortisol sulfation.
Transcriptional Regulation of SULT2A1 Expression
The long-term regulation of cortisol sulfation capacity is largely determined by the expression level of the SULT2A1 gene, which is controlled by a network of nuclear receptors and transcription factors. These endogenous modulators act as sensors for various physiological signals, adjusting the synthesis of the SULT2A1 enzyme to meet metabolic demands.
In the adrenal glands, where a significant portion of steroid sulfation occurs, the transcription of the SULT2A1 gene is positively regulated by Steroidogenic Factor 1 (SF-1) and GATA-6 . nih.govoup.comresearchgate.netoup.com Both SF-1 and GATA-6 are crucial for adrenal development and the expression of genes involved in steroidogenesis. oup.com Their synergistic action on the SULT2A1 promoter ensures a high level of the enzyme in this tissue, facilitating the efficient sulfation of adrenal steroids like cortisol and DHEA. researchgate.net
In the liver, the expression of SULT2A1 is influenced by a different set of nuclear receptors that primarily respond to xenobiotics and endobiotics like bile acids. These include the Pregnane X Receptor (PXR) , the Constitutive Androstane Receptor (CAR) , and the Farnesoid X Receptor (FXR) . nih.govnih.gov The activation of these receptors can lead to either an increase or decrease in SULT2A1 transcription, depending on the specific context and the presence of other co-regulators. nih.gov For example, during an acute-phase inflammatory response, the levels of these nuclear receptors can be suppressed, leading to a decrease in SULT2A1 expression and consequently, reduced sulfation of steroids and bile acids. nih.gov
The following table summarizes the key endogenous modulators and their primary influence on the sulfation of cortisol.
Role of Cortisol 21 Sulfate in Biochemical Signaling and Regulation
Interaction with Steroid Receptors and Binding Proteins in vitro
The biological activity of steroid hormones is largely determined by their interaction with specific receptors and plasma binding proteins. The following sections explore the in vitro binding characteristics of cortisol 21-sulfate.
Research into the direct interaction of cortisol 21-sulfate with glucocorticoid receptors (GR) in cell-free systems has revealed a notable lack of affinity. A study utilizing bovine aortic cytosol demonstrated that cortisol 21-sulfate does not bind to glucocorticoid receptors nih.gov. This finding suggests that the sulfation at the C21 position significantly hinders the molecule's ability to interact with the ligand-binding domain of the GR.
In contrast, cortisol itself exhibits a significant binding affinity for the GR. For instance, in human mononuclear leukocytes, the dissociation constant (Kd) for cortisol has been measured to be approximately 17.5 ± 1.7 nmol/L in normotensive subjects and 24.6 ± 2.4 nmol/L in hypertensive patients nih.gov. The 50% inhibitory concentration (IC50) for cortisol in the inhibition of lysozyme (B549824) release, a measure of glucocorticoid responsiveness, was found to be 9.5 ± 0.3 nmol/L and 12.2 ± 1.6 nmol/L in these groups, respectively nih.gov. The stark difference in binding characteristics between cortisol and its 21-sulfate metabolite underscores the critical role of the C21 hydroxyl group in GR recognition and activation.
Table 1: Comparative Affinity of Cortisol for Glucocorticoid Receptors in Human Mononuclear Leukocytes
| Parameter | Normotensive Subjects | Hypertensive Patients |
| Kd for Cortisol (nmol/L) | 17.5 ± 1.7 | 24.6 ± 2.4 |
| IC50 for Cortisol (nmol/L) | 9.5 ± 0.3 | 12.2 ± 1.6 |
| Data sourced from a study on human mononuclear leukocytes nih.gov. |
Currently, there is a lack of direct scientific evidence from in vitro studies, such as luciferase reporter gene assays, that specifically details the ability of cortisol 21-sulfate to either promote or inhibit the transactivation of the glucocorticoid receptor. Standard glucocorticoid bioassays are designed to measure the transcriptional activity of GR in response to various ligands nih.gov. These assays are crucial for determining the agonistic or antagonistic properties of a compound. The absence of data for cortisol 21-sulfate in such assays represents a significant gap in our understanding of its potential to modulate GR-mediated gene expression.
For comparison, cortisol binds to human CBG with a high affinity. Isothermal titration calorimetry measurements have shown the Kd for cortisol binding to uncleaved human CBG to be 45 nM at 25°C nih.gov. Fluorescence measurements have reported a Kd of approximately 18 nM for cortisol binding to human CBG at 37°C nih.gov. The binding affinity of cortisol to albumin is significantly lower than to CBG nih.gov.
Table 2: Binding Affinity of Cortisol for Human Corticosteroid-Binding Globulin (CBG)
| Method | Temperature | Dissociation Constant (Kd) |
| Isothermal Titration Calorimetry | 25°C | 45 nM nih.gov |
| Fluorescence Measurements | 37°C | 18 nM nih.gov |
Influence on Enzyme Activities in vitro
The metabolic pathways of steroid hormones are tightly regulated by a variety of enzymes. The potential for cortisol 21-sulfate to modulate the activity of these enzymes is an area of ongoing investigation.
The synthesis of cortisol from cholesterol involves a series of enzymatic reactions catalyzed by several cytochrome P450 (CYP) enzymes, including CYP11B1 (11β-hydroxylase), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP21A2 (21-hydroxylase) nih.govnih.govnih.govoup.com. To date, there is no direct evidence from in vitro studies to suggest that cortisol 21-sulfate significantly modulates the activity of these key steroidogenic enzymes. The introduction of the bulky, charged sulfate (B86663) group at the C21 position may sterically hinder the molecule from fitting into the active sites of these enzymes, which are specific for their non-sulfated steroid substrates.
The interconversion of active cortisol and inactive cortisone (B1669442) is a critical control point in glucocorticoid action and is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) nih.govelsevierpure.comresearchgate.net. There are two main isoforms, 11β-HSD1, which primarily acts as a reductase to generate cortisol, and 11β-HSD2, which is a dehydrogenase that inactivates cortisol to cortisone.
There is currently a lack of published research specifically investigating the in vitro impact of cortisol 21-sulfate on the activity of 11β-HSD or other metabolic enzyme systems. The substrate for these enzymes is typically the non-sulfated steroid, and it is plausible that the presence of the sulfate group at the C21 position would prevent cortisol 21-sulfate from being a substrate or a modulator of these enzymes. Further research is required to definitively determine the role, if any, of cortisol 21-sulfate in the regulation of these and other metabolic enzyme systems.
Participation in Intracellular Signaling Cascades
Detailed research into the direct participation of Cortisol 21-Sulfate Potassium Salt in specific intracellular signaling cascades is currently limited. The established lack of binding to GR and MR steers any potential signaling activity towards non-genomic pathways.
Non-Genomic Actions of Sulfated Steroids in Cell Lines
The concept of non-genomic steroid action, characterized by rapid cellular responses that are independent of gene transcription and protein synthesis, is well-established for various steroids, including glucocorticoids. nih.gov These effects are often initiated at the cell membrane and can involve the modulation of ion channels, activation of G-protein coupled receptors, and the stimulation of various protein kinase cascades, such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). nih.govnih.gov
For instance, studies using membrane-impermeable cortisol conjugates (like cortisol-BSA) have suggested the existence of membrane-bound glucocorticoid receptors that can trigger rapid signaling events. nih.gov In some cell types, glucocorticoids have been shown to rapidly alter intracellular calcium concentrations ([Ca2+]i), a key second messenger. mdpi.com However, specific studies investigating the non-genomic actions of Cortisol 21-Sulfate in particular cell lines are not extensively documented in the current body of scientific literature. The sulfated nature of the molecule could theoretically influence its interaction with cell membranes and any putative membrane receptors, but this remains a speculative area.
Cross-Talk with Other Signaling Pathways in Biochemical Models
The interplay, or "crosstalk," between different signaling pathways is a fundamental aspect of cellular regulation. Glucocorticoids like cortisol are known to engage in significant crosstalk with other major signaling pathways. For example, cortisol has been shown to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways in bovine endometrial epithelial cells. nih.gov In human platelets, cortisol can affect the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which is crucial for platelet aggregation and vascular tone. nih.gov
Despite these insights into cortisol's interactions, there is a conspicuous absence of biochemical models detailing how this compound might engage in crosstalk with other signaling pathways. Its unique binding profile suggests that if such interactions exist, they would likely be mediated through mechanisms distinct from those of cortisol. For example, its binding to transcortin could potentially modulate the availability of other transcortin ligands or influence cellular processes in ways that are yet to be discovered. However, without direct experimental evidence, any discussion on the specific crosstalk involving Cortisol 21-Sulfate remains hypothetical.
Due to the limited availability of specific research findings on the direct signaling roles of this compound, the following data tables, which would typically be populated with experimental data, remain illustrative of the types of information that are needed to fully understand its biochemical function.
Table 1: Investigated Non-Genomic Actions of Related Steroids in Cell Lines
| Cell Line | Steroid | Observed Non-Genomic Effect | Putative Mediator |
| Mouse Skeletal Myotubes (C2C12) | Dexamethasone | Reduced glucose uptake | CaMKII and AMPK |
| Guinea Pig Tracheal ASM Cells | Budesonide | Suppression of histamine-induced tension | Unknown (RU486 insensitive) |
| Human Platelets | Cortisol | Increased intracellular calcium | Unknown |
| Bovine Endometrial Epithelial Cells | Cortisol | Inhibition of NF-κB and MAPK pathways | Glucocorticoid Receptor |
This table presents findings for related glucocorticoids to illustrate the types of non-genomic actions that have been observed. Specific data for Cortisol 21-Sulfate is not currently available.
Table 2: Examples of Glucocorticoid Crosstalk with Other Signaling Pathways
| Glucocorticoid | Interacting Pathway | Cellular Context | Outcome of Crosstalk |
| Cortisol | NF-κB Pathway | Bovine Endometrial Epithelial Cells | Inhibition of pro-inflammatory cytokine expression |
| Cortisol | MAPK Pathway (ERK1/2, p38, JNK) | Bovine Endometrial Epithelial Cells | Suppression of phosphorylation |
| Cortisol | NO/cGMP Pathway | Human Platelets | Potentiation of platelet aggregation |
This table highlights known crosstalk interactions of cortisol. Equivalent detailed models for Cortisol 21-Sulfate are not yet established.
Analytical Methodologies for Cortisol 21 Sulfate Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of Cortisol 21-Sulfate, enabling its separation from other endogenous steroids and metabolites. The choice of technique depends on the required sensitivity, specificity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid hormones and their metabolites. For Cortisol 21-Sulfate, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
The separation is typically achieved on octadecyl silica (B1680970) (C18) or octyl silica (C8) columns. nih.govingentaconnect.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ingentaconnect.comnih.gov Due to the presence of the α,β-unsaturated ketone in the A-ring of the steroid structure, Cortisol 21-Sulfate exhibits ultraviolet (UV) absorbance, making UV detection a straightforward and widely used method. nih.gov The maximum absorbance for Δ4-3-ketosteroids like cortisol derivatives is typically observed around 240-250 nm. nih.gov
For enhanced sensitivity and selectivity, especially in complex biological samples, fluorescence detection can be employed. This, however, requires a derivatization step to attach a fluorescent tag to the molecule, as native steroids are not typically fluorescent. nih.gov
Table 1: Typical HPLC Parameters for Cortisol and Related Steroid Analysis
| Parameter | Description |
| Column | Reversed-phase C18 or C8, 3-5 µm particle size |
| Mobile Phase | Gradient elution with Water and Acetonitrile/Methanol |
| Additives | Formic acid or acetic acid to improve peak shape |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detector | UV/Vis Diode Array Detector (DAD) |
| Wavelength | 240 - 250 nm |
| Internal Standard | 6α-methylprednisolone or similar structural analogs nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for steroid profiling, but its application to polar and non-volatile compounds like steroid sulfates is complex. nih.govnih.gov Direct analysis of Cortisol 21-Sulfate by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, a mandatory two-step sample preparation process is required: deconjugation followed by derivatization. nih.gov
Deconjugation: The sulfate (B86663) group must first be cleaved from the steroid. This can be achieved through enzymatic hydrolysis (using a sulfatase) or chemical hydrolysis (solvolysis). nih.govnih.gov
Derivatization: The resulting free cortisol, along with its hydroxyl and ketone functional groups, must be chemically modified to increase its volatility and thermal stability. nih.gov The most common method is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov Ketone groups are often converted to methyloxime (MO) or enol-TMS derivatives. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.com
This extensive sample preparation makes GC-MS analysis of sulfated steroids laborious and can introduce variability. nih.govdiva-portal.org However, it remains an indispensable tool for untargeted analysis and structural elucidation due to the detailed mass spectra generated. nih.gov
Table 2: Derivatization Strategies for GC-MS Analysis of Steroids
| Step | Method | Reagents | Purpose |
| Deconjugation | Solvolysis or Enzymatic Hydrolysis | Acid or Sulfatase Enzyme | Cleavage of the sulfate group to yield free cortisol. |
| Derivatization | Silylation / Oximation | MSTFA, BSTFA, TMCS, Hydroxylamine | Increases volatility and thermal stability for GC analysis. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of Cortisol 21-Sulfate in biological fluids. nih.govnih.gov This technique combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for direct analysis of the intact sulfated steroid without the need for deconjugation or derivatization. nih.gov
In a typical LC-MS/MS method, the sample undergoes a solid-phase extraction (SPE) clean-up step to remove interfering substances. nih.gov Chromatographic separation is often performed on a C18 or a phenyl-based column using a mobile phase of water/acetonitrile or water/methanol containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization. nih.govnih.gov
Detection is achieved using an electrospray ionization (ESI) source, typically in negative ion mode, which is well-suited for analyzing sulfated and acidic molecules. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) of Cortisol 21-Sulfate is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and providing accurate quantification. researchgate.netdiva-portal.org For enhanced accuracy, a stable isotope-labeled internal standard, such as [²H₄]-Cortisol 21-Sulfate, is commonly used. nih.govmedchemexpress.com
Table 3: Illustrative LC-MS/MS Parameters for Cortisol 21-Sulfate Analysis
| Parameter | Description |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| LC Column | Reversed-phase C18 or Phenyl-X |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or Ammonium Acetate |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion ([M-H]⁻) | m/z 441.2 (for Cortisol 21-Sulfate free acid) |
| Product Ion(s) | Specific fragments resulting from the cleavage of the sulfate group or steroid backbone. |
| Internal Standard | Deuterated Cortisol 21-Sulfate (e.g., d4-Cortisol 21-Sulfate) |
Spectroscopic Characterization Methods
Spectroscopic techniques are essential for the unambiguous structural elucidation of Cortisol 21-Sulfate Potassium Salt, often used to confirm the identity of synthesized reference standards.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of organic molecules, including steroids. researchgate.netmdpi.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
For Cortisol 21-Sulfate, NMR analysis confirms the presence of the cortisol backbone and verifies the position of the sulfate group at the C21 position. nih.gov Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to map the connectivity between protons and carbons, confirming the complete steroid structure. While specific chemical shift data for this compound is typically proprietary to the manufacturers of analytical standards, the general principles of steroid NMR analysis are well-established. nih.govresearchgate.net The complexity of steroid ¹H NMR spectra, with many overlapping signals, often requires advanced 2D NMR techniques for full assignment. mdpi.com
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and are often used as complementary characterization techniques. iupac.orgslideshare.net
UV-Vis Spectroscopy: Cortisol 21-Sulfate, like its parent compound cortisol, possesses a conjugated α,β-unsaturated ketone system in its A-ring. This chromophore gives rise to a characteristic UV absorption maximum (λmax) in the range of 240-250 nm, which is useful for detection and quantification in HPLC-UV methods. nih.gov
Infrared (IR) Spectroscopy: An IR spectrum of Cortisol 21-Sulfate would display characteristic absorption bands corresponding to its various functional groups. These would include:
Strong C=O stretching vibrations for the ketone groups at C3 and C20.
A broad O-H stretching band for the hydroxyl groups at C11 and C17.
Characteristic S=O and C-O-S stretching vibrations from the sulfate ester group.
These spectroscopic fingerprints, in combination, provide confirmatory evidence for the structure of this compound.
Immunoassays and Binding Assays for Detection
Immunoassays and competitive binding assays are foundational techniques for detecting and quantifying steroid hormones and their metabolites. These methods capitalize on the high specificity of antigen-antibody interactions.
Enzyme-Linked Immunosorbent Assays (ELISA) Development for Sulfated Steroids
Enzyme-Linked Immunosorbent Assays (ELISAs) represent a versatile platform for the detection of sulfated steroids. The development of an ELISA for a specific compound like cortisol 21-sulfate involves several key steps. First, an antiserum is generated by raising antibodies against the target molecule, often conjugated to a larger carrier protein like bovine serum albumin (BSA) to enhance immunogenicity. For instance, in the development of an ELISA for a related steroid, 11-dehydrocorticosterone (B106187), the antigen was prepared by creating an 11-dehydrocorticosterone 21-hemisuccinate-conjugated BSA. nih.gov This antiserum provides the specificity for the assay.
Next, an enzyme-labeled antigen is synthesized, where the steroid is conjugated to an enzyme such as horseradish peroxidase (HRP). nih.gov The assay then operates on a competitive principle. In a typical setup, a microplate is coated with the specific antibody. The sample containing the unknown amount of cortisol 21-sulfate is added to the wells along with a fixed amount of the enzyme-labeled cortisol 21-sulfate. The free (from the sample) and enzyme-labeled steroid compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the bound enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the steroid in the sample; a weaker signal indicates a higher concentration of the target steroid in the original sample.
The reliability of such an assay is determined by its specificity, which is assessed by testing for cross-reactivity with other structurally similar steroids. nih.gov A well-developed ELISA can offer a sensitive, reliable, and reproducible method for quantifying specific steroids. nih.gov
Radioimmunoassays (RIA) and Competitive Binding Assays (e.g., using specific antibodies or recombinant receptors)
Radioimmunoassays (RIAs) are a classic type of competitive binding assay that uses a radioisotope-labeled ligand to quantify the analyte. libretexts.org The fundamental principle is the competition between a radiolabeled form of the analyte (e.g., ¹²⁵I-cortisol) and the unlabeled analyte in the sample for a finite number of specific antibody binding sites. libretexts.orgalpco.com After the binding reaction reaches equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. libretexts.org The radioactivity of the antibody-bound fraction is then measured. As the concentration of the unlabeled analyte in the sample increases, it displaces more of the radiolabeled analyte from the antibody binding sites, resulting in a decrease in the measured radioactivity. A standard curve is generated using known concentrations of the analyte, from which the concentration in the unknown sample can be determined.
RIAs have been developed for cortisol and corticosterone (B1669441), demonstrating good specificity and sensitivity. nih.govnih.gov For example, an RIA for corticosterone was developed using an antibody raised against a corticosterone-21-hemisuccinate:bovine serum albumin conjugate. nih.gov While many commercial RIA kits are designed for free cortisol in serum, plasma, or urine, the principle is adaptable for its sulfated metabolites, provided a specific antibody is available. ibl-america.commpbio.com
Competitive binding assays, in a broader sense, encompass any assay format where two or more molecules compete for a binding site. libretexts.orgnicoyalife.com The key components are the ligand (the molecule of interest, e.g., cortisol 21-sulfate), a labeled ligand, and a binding protein (typically a specific antibody). libretexts.orgnih.gov The defining characteristic is the competition reaction, which allows for the indirect measurement of the target molecule. nicoyalife.com The specificity and affinity of the antibody for the steroid are critical parameters that determine the assay's quality. libretexts.orgnih.gov
Table 1: Comparison of Immunoassay Techniques
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
|---|---|---|
| Label | Enzyme (e.g., HRP) | Radioisotope (e.g., ¹²⁵I) |
| Detection | Colorimetric, Fluorometric, or Luminescent Signal | Scintillation Counting |
| Principle | Competitive binding for antibody sites between sample antigen and enzyme-labeled antigen. nih.gov | Competitive binding for antibody sites between sample antigen and radiolabeled antigen. libretexts.org |
| Key Advantage | No radioactive waste, high-throughput potential. | High sensitivity and established methodology. nih.gov |
| Key Disadvantage | Potential for enzyme inhibition from sample matrix. | Requires handling of radioactive materials and has a limited shelf life. nicoyalife.com |
Sample Preparation Strategies for Biological Matrices (excluding human clinical samples)
Effective sample preparation is crucial for accurate quantification of cortisol 21-sulfate in complex biological matrices such as animal tissues, as it removes interfering substances like proteins and lipids. nih.govmdpi.com
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For steroid analysis, a common approach involves extracting the analytes from an aqueous sample (e.g., homogenized tissue reconstituted in an aqueous buffer) into an organic solvent like ethyl acetate or tert-butyl methyl ether. nih.govnih.gov The choice of solvent is critical for achieving efficient extraction of the target steroid sulfate.
Solid-Phase Extraction (SPE) is a more modern and often more efficient cleanup technique that has become dominant for steroid analysis in animal specimens. nih.govnih.gov SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a different solvent. For steroids, various SPE sorbent materials are used, including reversed-phase (e.g., C18) and mixed-mode ion exchangers. nih.gov A significant advantage of SPE is its ability to provide cleaner extracts and concentrate the sample, which enhances detection sensitivity. mdpi.comdoi.org In some protocols, LLE and SPE are used in combination to achieve a higher degree of purification. nih.gov
Table 2: Overview of Extraction Techniques for Steroids in Animal Matrices
| Technique | Principle | Common Solvents/Sorbents | Application Example | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. | Ethyl acetate, Hexane, Acetonitrile-water mixtures. | Extraction of glucocorticoids from homogenized tissue reconstituted in aqueous sodium carbonate. | nih.gov |
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent, followed by elution. | C18, Hydrophilic-Lipophilic Balanced (HLB) copolymers. | Purification of hormone extracts from meat and fish products using an N-vinylpyrrolidone and divinylbenzene (B73037) copolymer. | nih.govmdpi.com |
Enzymatic Hydrolysis Pre-treatment for Total Steroid Quantification
In many biological systems, steroids exist in both free and conjugated forms (e.g., sulfated or glucuronidated). To measure the total amount of a steroid, a hydrolysis step is required to cleave the conjugate bond, converting the conjugated steroid into its free form prior to analysis. nih.gov
For sulfated steroids like cortisol 21-sulfate, this is achieved through enzymatic hydrolysis using a sulfatase enzyme. The process typically involves incubating the sample extract with the enzyme under optimized conditions (e.g., specific pH and temperature) to ensure complete cleavage of the sulfate group. doi.org For example, studies on glucocorticoid conjugates in milk have evaluated the use of β-glucuronidase/arylsulfatase for hydrolysis. doi.org Similarly, research on cortisol esters in rabbit synovial tissue demonstrated the role of tissue enzymes in hydrolyzing steroid conjugates. nih.gov
Following hydrolysis, the total (now free) steroid can be extracted and quantified using methods like GC-MS or LC-MS. nih.gov This pre-treatment step is indispensable when the goal is to assess the total steroid profile rather than just the free or conjugated fraction alone. nih.gov However, it's important to evaluate the hydrolysis efficiency, as some studies have found that for certain matrices and glucocorticoids, enzymatic or alkaline hydrolysis did not significantly increase the recovery compared to non-hydrolytic methods, and could even lead to decomposition of some analytes. doi.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Cortisol |
| Corticosterone |
| 11-dehydrocorticosterone |
| Bovine Serum Albumin (BSA) |
| Corticosterone-21-hemisuccinate |
| 11-dehydrocorticosterone 21-hemisuccinate |
| Ethyl acetate |
| Tert-butyl methyl ether |
| Acetonitrile |
| Formic acid |
| Methylprednisolone |
| 6β-hydroxycortisol |
| 20α-dihydrocortisol |
| 20α-dihydrocortisone |
| 20β-dihydrocortisol |
| 20β-dihydrocortisone |
| Prednisolone |
| Cortisone (B1669442) |
| α-cortolone |
| β-cortolone |
| Allotetrahydrocortisol |
| 5α-dihydrocortisol |
| Tetrahydrocortisol |
| Allotetrahydrocortisone |
| 5β-dihydrocortisol |
| Tetrahydrocortisone |
| Dehydroepiandrosterone (B1670201) |
| Estradiol |
| Pregnenolone sulfate |
| Cortisol acetate |
Studies in Cellular and Subcellular Fractions
The investigation of Cortisol 21-sulfate in cellular and subcellular fractions has been instrumental in elucidating the enzymatic processes governing its formation and breakdown. Microsomal and cytosolic preparations, as well as cell culture models, have been pivotal in these studies.
Microsomal and Cytosolic Preparations for Enzyme Assays
Microsomal and cytosolic fractions from liver tissues, particularly from rats, have been extensively used to study the enzymatic sulfation of cortisol. Research has demonstrated that liver cytosols are the primary site of cortisol sulfotransferase activity, leading to the formation of Cortisol 21-sulfate.
A notable finding is the significant sex-based difference in cortisol sulfotransferase activity in rat liver cytosols, with female rats exhibiting six to eight times more activity than their male counterparts. nih.gov This difference suggests a hormonal regulation of the enzymes involved. Further characterization of these cytosolic preparations has led to the identification and separation of different steroid sulfotransferase enzymes, designated as STI, STII, and STIII, each with varying substrate preferences for cortisol and other steroids. nih.gov
The metabolism of cortisol within these subcellular fractions is complex and varies between species. oup.com For instance, in vitro studies with hepatic microsomes from various animal species, including rats, guinea pigs, hamsters, and mice, have shown both quantitative and qualitative differences in the metabolic profiles of cortisol when compared to human microsomes. oup.com Similarly, incubations with rat liver cytosol have revealed sex-specific differences in the production of cortisol metabolites. oup.com
Cell Culture Models for Investigating Sulfation and Desulfation Dynamics
The human adrenocortical carcinoma cell line, NCI-H295R, has emerged as a valuable in vitro model for studying adrenal steroidogenesis. nih.govnih.govnih.gov These cells are capable of producing a range of steroid hormones, including cortisol and the sulfated steroid dehydroepiandrosterone sulfate (DHEA-S), indicating the presence of active sulfotransferase machinery. nih.govnih.gov
The NCI-H295R cell line expresses the necessary steroidogenic enzymes, making it a suitable system to investigate the dynamics of cortisol sulfation and the potential for desulfation. nih.gov For example, treatment of these cells with forskolin, an activator of adenylyl cyclase, has been shown to stimulate the production of cortisol and DHEA-S. nih.gov While direct studies focusing on the specific sulfation and desulfation dynamics of Cortisol 21-sulfate in this cell line are not extensively detailed in the provided search results, the established steroidogenic capabilities of NCI-H295R cells make them a prime candidate for such investigations. The regulation of cortisol production in these cells has been a focus of research, including the effects of various compounds on steroid secretion. nih.gov
Investigations in Animal Models (excluding human clinical outcomes)
Animal models have been indispensable for understanding the in vivo metabolism and pharmacokinetics of Cortisol 21-sulfate, as well as for dissecting the roles of specific enzymes through genetic modification.
Pharmacokinetic and Metabolic Studies in Non-Human Species (focused on biochemical pathways, not clinical effects)
Pharmacokinetic and metabolic studies in various non-human species have provided critical information on the fate of Cortisol 21-sulfate in a whole-organism context.
In rats, the metabolism of the closely related cortisone 21-sulfate has been investigated, revealing that a significant portion is excreted in the bile as a doubly conjugated steroid. bohrium.com This metabolite was identified as 3α-(β-D-glucopyranuronosido)-17α-hydroxy-21-[35S]sulpho-oxy-5α-pregnane-11,20-dione, indicating that after its initial sulfation, the steroid undergoes further glucuronidation before elimination. bohrium.com Whole-body autoradiograms in these studies pointed to the liver as the primary site of metabolism. bohrium.com
Studies in dogs with hypercortisolism have also shed light on the complex metabolism of cortisol, which involves multiple enzymatic pathways leading to various metabolites that are then conjugated for excretion. nih.gov While not specifically focused on Cortisol 21-sulfate, this research underscores the importance of hepatic conjugation with sulfate and glucuronic acid for the urinary excretion of cortisol metabolites. nih.gov
In non-human primates, such as the rhesus monkey, cortisol and its metabolites have been measured in amniotic fluid, suggesting fetal adrenal steroid secretion and metabolism. lgcstandards.com
Genetically Modified Animal Models for Studying Sulfotransferase/Sulfatase Function
Genetically modified animal models, such as knockout mice, have been developed to investigate the specific functions of sulfotransferases and sulfatases. While studies focusing directly on the impact of these genetic modifications on Cortisol 21-sulfate metabolism are not detailed in the provided results, these models are crucial for understanding the broader context of steroid sulfation.
For instance, mouse models with a knockout of the Sult2a1 gene, which encodes a key steroid sulfotransferase, would be instrumental in determining the specific contribution of this enzyme to the formation of Cortisol 21-sulfate. nih.gov Conversely, steroid sulfatase (STS)-deficient mice can be used to study the consequences of impaired desulfation of various steroid sulfates. nih.gov Such models have been used to explore the behavioral and neurochemical effects of altered steroid sulfate levels. nih.gov By applying these models to the study of cortisol metabolism, researchers can gain a deeper understanding of the physiological roles of sulfation and desulfation in glucocorticoid signaling and clearance.
Use as a Biochemical Standard or Research Tool
This compound is a valuable tool in the laboratory, serving as a biochemical standard and a research reagent in various analytical and experimental settings. Its high purity and well-characterized properties make it suitable for a range of applications. sigmaaldrich.com
The compound is frequently employed in metabolomics and other biochemical studies to investigate stress responses, adrenal function, and metabolism. sigmaaldrich.com One of the primary applications of Cortisol 21-sulfate is as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Furthermore, isotopically labeled versions of Cortisol 21-sulfate, such as Cortisol-D4 21-sulfate potassium salt, are commercially available. lgcstandards.com These deuterated standards are essential for quantitative analysis using isotope dilution mass spectrometry. nih.gov They serve as internal standards to correct for variations in sample preparation and instrument response, allowing for accurate and precise measurement of endogenous Cortisol 21-sulfate levels in biological samples. chromatographydirect.comlumiprobe.com This application is critical in clinical research and diagnostics for various endocrine-related conditions.
The availability of both the unlabeled and stable isotope-labeled forms of Cortisol 21-sulfate facilitates its use in a wide array of research applications, from enzyme kinetics to metabolic profiling. lgcstandards.commedchemexpress.com
Interactive Data Table: Research Applications of Cortisol 21-Sulfate
| Application Area | Specific Use | Model System | Key Findings/Utility |
|---|---|---|---|
| Enzyme Assays | Substrate for sulfotransferase enzymes | Rat liver cytosol | Identification of multiple sulfotransferases; sex-dependent activity. nih.gov |
| Cellular Metabolism | Investigating steroidogenesis | NCI-H295R cell line | Model for cortisol and DHEA-S production and its regulation. nih.govnih.gov |
| Pharmacokinetics | Studying in vivo metabolism and excretion | Rat | Biliary excretion of doubly conjugated metabolites. bohrium.com |
| Genetic Studies | Elucidating enzyme function | Knockout mouse models | Potential to define the specific roles of SULTs and STS in cortisol metabolism. nih.govnih.gov |
| Analytical Chemistry | Reference standard | HPLC, LC-MS | Accurate identification and quantification of the analyte. |
| Quantitative Analysis | Internal standard | Mass Spectrometry | Precise measurement of endogenous levels using isotope dilution. lgcstandards.comnih.gov |
Future Directions in Cortisol 21 Sulfate Research
Elucidation of Novel Sulfotransferase and Sulfatase Isoforms
The metabolism of cortisol and other steroids is intricately regulated by sulfotransferase (SULT) and sulfatase enzymes, which add and remove sulfate (B86663) groups, respectively. nih.govnih.gov This process of sulfation and desulfation is critical for normal endocrine function. nih.gov While several SULTs and sulfatases have been identified, research is ongoing to discover novel isoforms with specificities for different steroids, including cortisol.
The identification of new enzyme isoforms is crucial as they may exhibit tissue-specific expression and play unique roles in both health and disease. For instance, different isoforms of steroid sulfatase (STS) have been found in various tissues, and their expression levels can be altered in pathological conditions like hormone-dependent cancers. oup.com Future research will likely focus on:
Tissue-Specific Expression: Investigating the presence and activity of novel sulfotransferase and sulfatase isoforms in different tissues to understand their specific roles in local cortisol metabolism.
Substrate Specificity: Characterizing the substrate preferences of newly discovered isoforms to determine their precise involvement in the sulfation and desulfation of cortisol and other corticosteroids.
Regulatory Mechanisms: Exploring how the expression and activity of these enzymes are regulated, which could offer insights into the control of cortisol 21-sulfate levels in the body. nih.gov
Identification of Undiscovered Metabolic Pathways and Metabolites
While the primary metabolic pathways of cortisol are relatively well-understood, the full metabolic fate of Cortisol 21-Sulfate is still under investigation. nih.gov It is plausible that this sulfated conjugate undergoes further metabolic transformations, leading to the formation of yet undiscovered metabolites.
Recent studies have highlighted the complexity of cortisol metabolism, with numerous metabolites being identified in urine. nih.govendocrine-abstracts.org The identification of these metabolites can provide a more comprehensive picture of cortisol's physiological and pathological roles. Future research in this area will likely involve:
Metabolomic Studies: Employing advanced metabolomic techniques to screen for and identify novel metabolites of Cortisol 21-Sulfate in various biological fluids and tissues.
Pathway Elucidation: Tracing the metabolic pathways that lead to the formation of these new metabolites and identifying the enzymes involved.
Functional Significance: Investigating the biological activities of any newly discovered metabolites to determine their physiological relevance.
Advanced Analytical Techniques for Comprehensive Steroidome Profiling
The accurate and comprehensive measurement of steroids, including Cortisol 21-Sulfate, is essential for both research and clinical applications. Advances in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly improved the ability to perform detailed steroid profiling. researchgate.netnih.govmdpi.com
Future developments in this area are expected to focus on:
High-Resolution Mass Spectrometry (HRMS): The use of HRMS offers high analytical specificity and allows for the simultaneous quantification of multiple metabolites, which is crucial for comprehensive steroidome analysis. endocrine-abstracts.org
Increased Sensitivity and Throughput: Developing methods with even greater sensitivity and higher throughput to enable the analysis of large sample cohorts and the detection of low-abundance steroid metabolites. nih.gov
Untargeted Metabolomics: Applying untargeted metabolomics approaches to discover novel steroid metabolites and gain a more holistic view of the steroidome in various physiological and pathological states. endocrine-abstracts.org
Below is a table summarizing key analytical methods used in steroid profiling:
| Analytical Technique | Description | Key Advantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful technique that separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio. | High specificity, sensitivity, and the ability to quantify multiple analytes simultaneously. researchgate.netnih.govmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectrum. | Well-established for steroid analysis, but often requires derivatization. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling more confident identification of compounds. | Reduces interference from matrix components and allows for untargeted analysis. endocrine-abstracts.org |
Development of Specific Biochemical Probes for Sulfation Pathways
To fully understand the role of Cortisol 21-Sulfate and the enzymes that regulate its formation and breakdown, specific biochemical probes are needed. These probes can be invaluable tools for studying sulfation pathways in living cells and organisms.
Cortisol 21-sulfate itself has been used as a specific ligand to study corticosteroid-binding proteins. medchemexpress.comnih.govebi.ac.uk Future research will likely focus on developing a wider range of probes, including:
Fluorescently Labeled Substrates: Creating fluorescent versions of cortisol or related steroids that can be used to visualize the activity of sulfotransferases and sulfatases in real-time.
Inhibitors and Activators: Designing and synthesizing specific inhibitors and activators for the enzymes involved in cortisol sulfation to modulate their activity and study the downstream effects.
Activity-Based Probes: Developing probes that covalently bind to the active site of sulfotransferases or sulfatases, allowing for their specific detection and quantification.
The development of these sophisticated tools will be instrumental in dissecting the complex regulatory networks that govern cortisol sulfation and its impact on human health and disease.
Q & A
Q. What pharmacokinetic parameters should be prioritized for modeling cortisol 21-sulfate’s tissue distribution?
- Answer : Focus on:
- Volume of distribution (Vd) : Reflects tissue penetration.
- Clearance (CL) : Hepatic (CYP3A4-mediated) vs. renal routes.
- Half-life (t₁/₂) : Influences dosing intervals in chronic studies. Validate models using compartmental analysis (e.g., NONMEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
